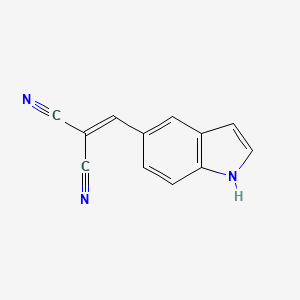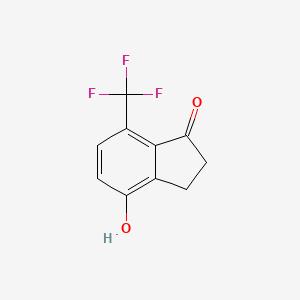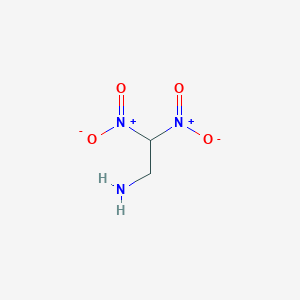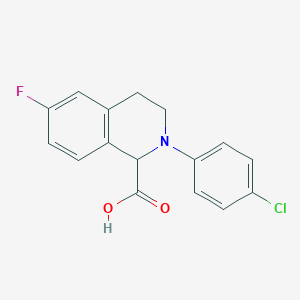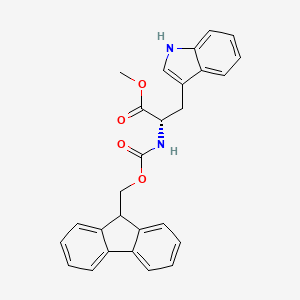
Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-tryptophanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-tryptophanate is a derivative of L-tryptophan, an essential amino acid. This compound is often used in peptide synthesis due to its protective groups that prevent unwanted reactions during the synthesis process. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protective group in peptide chemistry, making this compound particularly valuable in the field.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-tryptophanate typically involves the protection of the amino group of L-tryptophan with the Fmoc group. This is achieved by reacting L-tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound .
化学反应分析
Types of Reactions
Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-tryptophanate undergoes several types of chemical reactions, including:
Oxidation: The indole ring of the tryptophan moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the Fmoc protective group.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Various nucleophiles can be used to substitute the Fmoc group.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: L-tryptophan or its derivatives.
Substitution: Compounds with different protective or functional groups.
科学研究应用
Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-tryptophanate has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protective group for the amino group of tryptophan.
Biology: Studied for its role in protein synthesis and function.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.
Industry: Used in the production of synthetic peptides and proteins for various applications
作用机制
The mechanism of action of Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-tryptophanate involves the protection of the amino group of tryptophan, preventing unwanted side reactions during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the peptide .
相似化合物的比较
Similar Compounds
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid: An alanine derivative with similar protective properties.
4-{(9H-Fluoren-9-ylmethoxy)carbonylamino}butanoic acid: Another derivative with a similar structure and protective group.
Uniqueness
Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-tryptophanate is unique due to its specific application in protecting the amino group of tryptophan during peptide synthesis. Its stability under basic conditions and ease of removal under acidic conditions make it particularly valuable in synthetic chemistry .
属性
分子式 |
C27H24N2O4 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC 名称 |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C27H24N2O4/c1-32-26(30)25(14-17-15-28-24-13-7-6-8-18(17)24)29-27(31)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,25,28H,14,16H2,1H3,(H,29,31)/t25-/m0/s1 |
InChI 键 |
ZZQVGJRQPKSDCD-VWLOTQADSA-N |
手性 SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
规范 SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


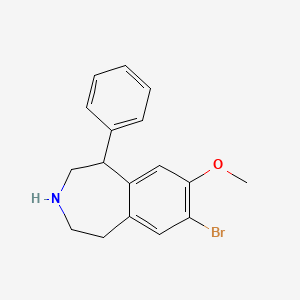
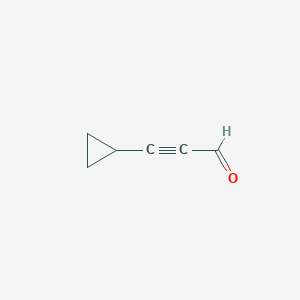
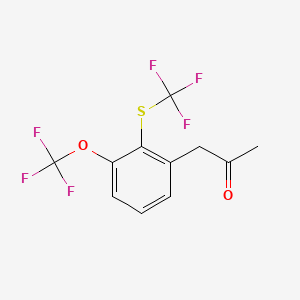
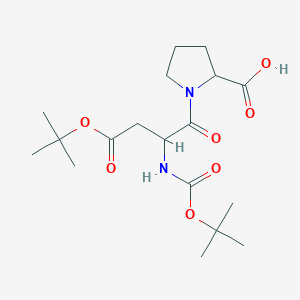
![(3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid](/img/structure/B14070562.png)
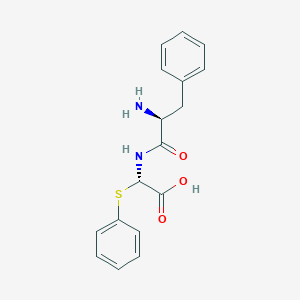
![N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14070567.png)

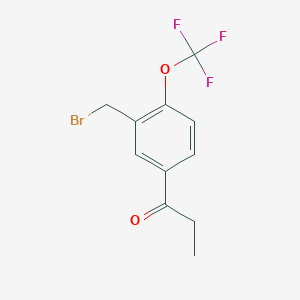
![(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14070586.png)
